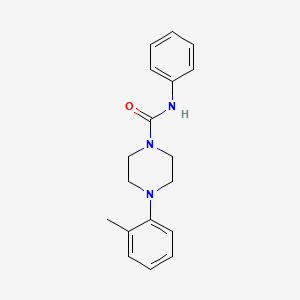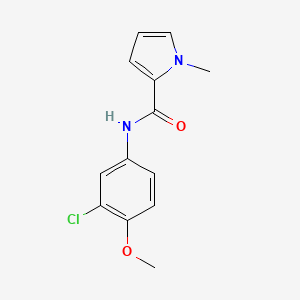
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning, memory, and synaptic plasticity. The use of CPP in scientific research has led to many important discoveries in the field of neuroscience.
Mechanism of Action
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide acts as a competitive antagonist at the NMDA receptor site. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have a number of downstream effects, including a decrease in the release of neurotransmitters and a decrease in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, as well as to decrease the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Future Directions
There are many future directions for research involving N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide. One area of interest is the role of NMDA receptors in the development of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of NMDA receptor antagonists in the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide and other NMDA receptor antagonists, as well as their potential side effects and limitations.
Synthesis Methods
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with cyclopropylmethylamine and 2-methylphenyl isocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16(20)17-12-14-6-7-14/h2-5,14H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHLIMYBZEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)
